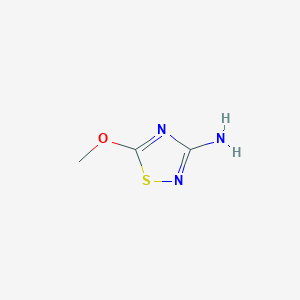
3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Descripción general
Descripción
3-Methyl-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound with the linear formula C9H10N2O . It has a molecular weight of 162.193 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 3,4-dihydroquinoxalin-2-ones has been achieved through various methods. One approach involves the coupling and cyclization of enantiopure α-amino acids with N-Boc-2-iodoanilines . Another method involves the stereoselective substitution of enantiopure α-bromophenylacetates with o-phenyldiamines .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroquinoxalin-2-ones are diverse due to the chemical versatility of this heterocyclic scaffold . Multiple diversification strategies can be employed to produce a broad range of substitution patterns .Aplicaciones Científicas De Investigación
Antibacterial Activity
3,4-dihydro-1H-quinoxalin-2-ones have been synthesized and evaluated for their antibacterial activity . This suggests that the compound could be used in the development of new antibacterial agents.
Anticancer Activity
Quinoxaline derivatives, including 3,4-dihydro-1H-quinoxalin-2-ones, have shown potential anticancer activity . They have been tested against liver cancer HEPG2 cell line and the human cervix carcinoma cell line (KB-3-1) .
Antimicrobial Activity
The antimicrobial activity of quinoxaline derivatives has been explored . This indicates that 3-methyl-3,4-dihydro-1H-quinoxalin-2-one could have potential applications in the treatment of microbial infections.
Anticonvulsant Activity
Quinoxaline derivatives have been studied for their anticonvulsant activity . This suggests that 3-methyl-3,4-dihydro-1H-quinoxalin-2-one could be used in the development of new anticonvulsant drugs.
Anti-inflammatory Activity
Quinoxaline derivatives have shown anti-inflammatory activity . This indicates that 3-methyl-3,4-dihydro-1H-quinoxalin-2-one could have potential applications in the treatment of inflammatory conditions.
Depigmentation Agent
A molecule structurally similar to 3-methyl-3,4-dihydro-1H-quinoxalin-2-one, namely 6-methyl-3-phenethyl-3,4-dihydro-1H-quinazoline-2-thione, has been synthesized and is presupposed to show depigmentation through the inhibition of tyrosinase, which is involved in the formation of melanin . This suggests that 3-methyl-3,4-dihydro-1H-quinoxalin-2-one could potentially be used in the development of depigmentation agents.
Mecanismo De Acción
Target of Action
It is noted that this compound can be used as novel anti-cancer agents , suggesting that its targets could be related to pathways involved in cancer progression.
Mode of Action
Given its potential use as an anti-cancer agent , it may interact with its targets to inhibit cell proliferation or induce apoptosis, common mechanisms of action for many anti-cancer drugs.
Biochemical Pathways
As a potential anti-cancer agent , it might affect pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
Given its potential use as an anti-cancer agent , it might result in the inhibition of cancer cell proliferation or the induction of cancer cell death.
Propiedades
IUPAC Name |
3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAJCHFCYQOFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377067 | |
| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
CAS RN |
34070-68-3 | |
| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















